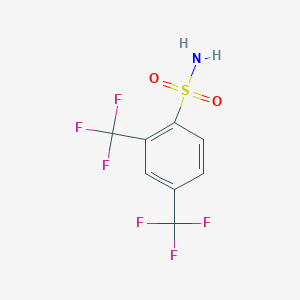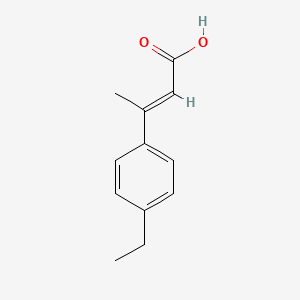
3-(4-Ethylphenyl)but-2-enoic acid
説明
The compound of interest, "3-(4-Ethylphenyl)but-2-enoic acid," is closely related to various synthesized aromatic compounds that have been structurally characterized and analyzed in recent studies. These compounds typically feature a substituted phenyl group and a but-2-enoic acid moiety, which are common structural motifs in the design of organic molecules with potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic or aliphatic precursors. For instance, the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid was achieved starting from β-cyclocitral, followed by a Grignard reaction, Wittig salt formation, esterification, saponification, and acidification to yield the final product with an 87% yield . This approach demonstrates the complexity and precision required in synthesizing such compounds, which may be applicable to the synthesis of "this compound."
Molecular Structure Analysis
X-ray crystallography, spectroscopic methods, and quantum chemical calculations are common techniques used to characterize the molecular structure of aromatic compounds. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized using these methods, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . Similarly, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide's structure was elucidated, showing two intramolecular hydrogen bonds and a transoide configuration of amide fragments . These findings provide insights into the molecular structure of "this compound," which may exhibit similar interactions and configurations.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often investigated through various reactions, including hydrogenation and condensation. The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a compound with a similar structure, proceeded via sequential hydrogenation of CO and CC bonds, which was sensitive to reaction temperature . Additionally, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid involved a condensation reaction followed by purification . These studies highlight the potential reactions "this compound" may undergo, which could be used to modify its structure or properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic compounds with but-2-enoic acid moieties are often characterized using spectroscopic and thermal analysis techniques. For instance, the synthesized 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was analyzed using NMR, FTIR, UV-Vis absorption spectroscopy, and cyclic voltammetry, revealing its electronic and thermal properties . These methods could be applied to "this compound" to determine its stability, electronic characteristics, and reactivity profile.
科学的研究の応用
Biomarker Development for Tobacco Exposure and Cancer Research
Hecht (2002) highlights the utility of measuring human urinary carcinogen metabolites, such as trans,trans-muconic acid and S-phenylmercapturic acid, as biomarkers for investigating tobacco exposure and cancer. These metabolites, including products from benzene and other carcinogens found in tobacco, offer critical insights into carcinogen dose, delineating exposed versus non-exposed individuals, and carcinogen metabolism in humans. The methodologies and applications discussed could be relevant for researching the metabolic pathways and potential toxicological effects of 3-(4-Ethylphenyl)but-2-enoic acid in similar contexts (Hecht, 2002).
Genotoxicity Studies and Chemical Mutagenesis
The review by Shibuya and Morimoto (1993) on the genotoxicity of 1-Ethyl-1-nitrosourea offers insights into the methodologies for assessing the mutagenic and carcinogenic potentials of chemicals. Understanding the dual action of ethylation and carbamoylation and the mutational spectrum produced by such compounds could inform experimental designs for studying the biological interactions and mutagenic potential of this compound (Shibuya & Morimoto, 1993).
Advanced Oxidation Processes in Environmental Chemistry
Research on the degradation of acetaminophen by advanced oxidation processes, as reviewed by Qutob et al. (2022), showcases the potential of these processes in breaking down recalcitrant compounds in aquatic environments. The detailed examination of degradation pathways, by-products, and biotoxicity could guide the development of similar studies on the environmental fate, degradation mechanisms, and potential toxicological impacts of this compound (Qutob et al., 2022).
Exploring the Pharmacological Effects of Chlorogenic Acid
The pharmacological review by Naveed et al. (2018) on Chlorogenic Acid (CGA) covers its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. By understanding the molecular mechanisms behind CGA's effects, researchers can explore the potential pharmacological applications and therapeutic benefits of this compound in similar or related contexts (Naveed et al., 2018).
作用機序
Target of Action
It is known that similar compounds, such as cinnamic acid derivatives, interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to cinnamic acid, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
For instance, cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-(4-Ethylphenyl)but-2-enoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
特性
IUPAC Name |
(E)-3-(4-ethylphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUQIIJZQQBUMR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C/C(=O)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





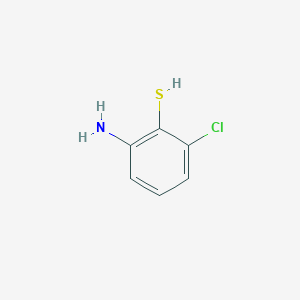
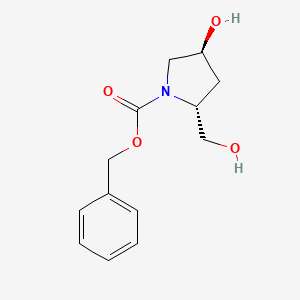
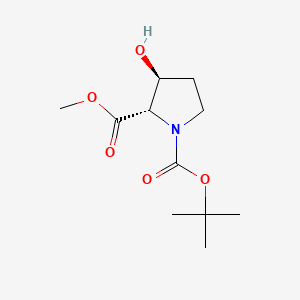

![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)
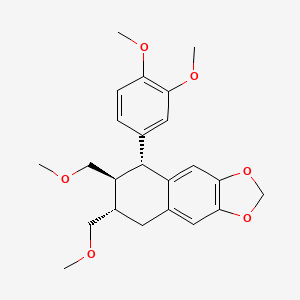
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)


![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
